molecular formula C24H39B3O6 B1526307 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene CAS No. 365564-05-2

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Cat. No.: B1526307
CAS No.: 365564-05-2
M. Wt: 456 g/mol
InChI Key: VKOLBYNBPONPAE-UHFFFAOYSA-N
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Description

“1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the molecular formula C24H39B3O6 . It is also known as 1,3,5-Phenyltriboronic Acid Tris (pinacol) Ester . The compound appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to it . The average mass of the molecule is 455.996 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 555.6±45.0 °C at 760 mmHg, and a flash point of 289.8±28.7 °C . It also has a molar refractivity of 124.9±0.4 cm3, a polar surface area of 55 Å2, and a molar volume of 430.9±5.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and its derivatives have been extensively used in chemical synthesis. A study by Huang et al. (2021) demonstrated the synthesis of boric acid ester intermediates with benzene rings, which were confirmed through various spectroscopic methods and mass spectrometry. These compounds were further analyzed using density functional theory (DFT) and X-ray diffraction to investigate their molecular structures, electrostatic potentials, and frontier molecular orbitals. These analyses revealed significant insights into the physicochemical properties of these compounds (Huang et al., 2021).

Applications in Polymer Synthesis

The compound has also found applications in polymer synthesis. A study by Miura and Yoshida (2002) described the preparation of various alkoxyamines based on this compound and their use in the synthesis of well-defined star polymers through bulk polymerization. The polymerization process was analyzed, demonstrating the feasibility of living radical polymerization using these compounds to create polymers with controlled molecular weight and structure (Miura & Yoshida, 2002).

Catalytic and Electronic Applications

Another study explored the use of this compound in developing new catalysts and electronic materials. Zhou and Kawakami (2005) investigated the use of tris(pentafluorophenyl)borane as a catalyst in the synthesis of optically active SiO-containing polymers, demonstrating the compound's effectiveness in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

Medical and Biological Research

In medical research, derivatives of this compound have been used to study their interactions with biological systems. Morrison et al. (2010) synthesized boronated phosphonium salts containing arylboronic acid and other derivatives for in vitro cytotoxicity and cellular uptake studies. These compounds provided insights into the potential medical applications of boron-containing compounds (Morrison et al., 2010).

Properties

IUPAC Name

2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOLBYNBPONPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39B3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718345
Record name 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365564-05-2
Record name 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of the uranium-sorbing material?

A: this compound serves as a crucial building block in the synthesis of the conjugated microporous polymer (CMP) designed for uranium sorption. It undergoes a Suzuki coupling reaction with 2,7-dibromo-9,9′-bis(diethyl propylphosphonate)fluorene. This reaction forms the backbone of the CMP-EP material, which possesses the desired porosity and incorporates the ethylphosphate ligands responsible for binding uranium ions [].

Q2: How does the structure of the resulting CMP-EP material contribute to its uranium sorption capabilities?

A: The Suzuki coupling reaction results in a CMP-EP material with a high surface area due to its microporous structure []. This high surface area provides ample binding sites for uranium. Furthermore, the incorporation of ethylphosphate ligands within the CMP-EP structure is key to its selectivity. These ligands exhibit a strong affinity for uranium(VI) ions, even in the highly acidic environment of HLWs [].

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